Oxprenolol

Description

Pharmacological Classification and Historical Context within Beta-Adrenergic Receptor Modulators

Oxprenolol (B1678068) belongs to the class of medications known as beta-blockers patsnap.com. These agents competitively antagonize the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), at beta-adrenergic receptors within the sympathetic nervous system wikipedia.orgdrugbank.comcvpharmacology.com. This system is integral to the "fight-or-flight" response wikipedia.org. Beta-adrenergic receptors are present on various cell types, including those in heart muscles, smooth muscles, airways, arteries, and kidneys wikipedia.org. Beta-blockers interfere with the binding of stress hormones, thereby attenuating their effects wikipedia.org.

The historical development of beta-blockers traces back to the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), identified as a beta-antagonist wikipedia.org. While DCI lacked clinical utility, subsequent modifications led to the development of pronethalol in 1962 wikipedia.orgoup.com. Pronethalol demonstrated the potential of beta-blockade in managing conditions like angina pectoris and cardiac arrhythmias oup.com. The withdrawal of pronethalol due to safety concerns paved the way for the development of propranolol, which further solidified the therapeutic importance of beta-blockers oup.com. Over time, research led to the identification of different types of beta-blockers, including non-selective agents like this compound, selective beta-1 blockers, and those with additional properties like alpha-blockade or ISA oup.comrevespcardiol.org.

Evolution of Research Perspectives on Non-Selective Beta-Blockers with Intrinsic Sympathomimetic Activity

The understanding and application of non-selective beta-blockers with ISA, such as this compound, have evolved significantly. Early research focused on their ability to block beta-adrenergic receptors and their impact on cardiovascular parameters like heart rate and blood pressure patsnap.comdrugbank.com. The presence of ISA in some beta-blockers, including this compound, introduced a nuanced perspective wikipedia.orgpatsnap.com. ISA means that these agents can partially stimulate beta receptors while simultaneously blocking the effects of full agonists like adrenaline wikipedia.orgcvpharmacology.com. This partial agonist activity was hypothesized to potentially mitigate some side effects associated with complete beta blockade, such as severe bradycardia patsnap.com.

Research has explored the differential effects of beta-blockers with and without ISA. For instance, a study comparing this compound (with moderate ISA) and atenolol (B1665814) (without ISA) showed variations in their effects on blood pressure reduction at different time points, although peak beta-blockade levels were similar nih.gov. The role of ISA in specific conditions, such as heart failure, has also been a subject of investigation, with some studies suggesting that significant ISA might counteract the beneficial effects observed with beta-blockers in this context nih.govjacc.org.

The evolution of research has also highlighted other properties of this compound, including its membrane-stabilizing effects patsnap.comcenmed.comnih.gov. This property, similar to that of certain anti-arrhythmic drugs, can contribute to the prevention of abnormal electrical activity in the heart patsnap.com. Furthermore, this compound is a lipophilic molecule, which allows it to cross the blood-brain barrier, a characteristic associated with a potentially higher incidence of central nervous system-related effects compared to hydrophilic beta-blockers drugbank.comnih.gov.

Current Trajectories in Fundamental this compound Research: A Mechanistic and Methodological Overview

Current fundamental research on this compound continues to delve into its precise mechanisms of action and explore potential new applications. Mechanistically, this compound acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors patsnap.comdrugbank.compatsnap.com. This blockade inhibits sympathetic nervous system stimulation, leading to decreased heart rate (negative chronotropic effect), reduced force of contraction (negative inotropic effect), and a slower rate of electrical conduction through the heart (negative dromotropic effect) patsnap.com. This compound also influences the renin-angiotensin system by reducing renin release, contributing to lower blood pressure patsnap.comdrugbank.comncats.io.

The intrinsic sympathomimetic activity of this compound remains a key area of mechanistic interest wikipedia.orgpatsnap.com. This partial agonism at beta-adrenergic receptors differentiates it from pure antagonists and may influence its effects on heart rate and other physiological parameters, particularly at rest wikipedia.orgpatsnap.com.

Methodological approaches in this compound research encompass a range of in vitro and in vivo studies. Investigations utilize pharmacological assays to characterize its binding affinity and activity at different beta-adrenergic receptor subtypes drugbank.comguidetopharmacology.org. Animal models are employed to study its effects on cardiovascular function, such as heart rate and blood pressure, and to compare its profile with other beta-blockers nih.govtandfonline.com. For example, studies in rats have investigated this compound's potential for cutaneous analgesia, comparing its potency and duration of action to local anesthetics tandfonline.com.

Research also explores the molecular interactions of this compound, including its effects on cellular processes like calcium pump activity ncats.io. A study on rat sarcolemmal Ca2+ pump activities showed that this compound had biphasic actions, being stimulatory at lower concentrations and inhibitory at higher concentrations ncats.io.

While clinical use information is excluded here, fundamental research continues to build upon the understanding of this compound's complex pharmacological profile, exploring the implications of its non-selectivity, ISA, and other properties at a mechanistic level.

Structure

3D Structure

Properties

Key on ui mechanism of action |

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. |

|---|---|

CAS No. |

22972-96-9 |

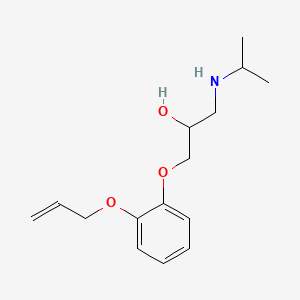

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1 |

InChI Key |

CEMAWMOMDPGJMB-ZDUSSCGKSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O |

physical_description |

Solid |

Related CAS |

6452-73-9 (hydrochloride) |

solubility |

6.80e-01 g/L |

Origin of Product |

United States |

Synthetic Pathways and Structural Derivatization Research

Elucidation of Primary Synthetic Routes for Oxprenolol (B1678068)

Precursor Identification and Reaction Schematics

The primary and most established synthetic route to this compound begins with catechol (1,2-dihydroxybenzene). The synthesis proceeds through several key steps involving the selective etherification of one of the phenolic hydroxyl groups, followed by the introduction of the aminopropanol (B1366323) side chain characteristic of beta-blockers.

The key precursors in this pathway are:

Catechol: The fundamental starting aromatic structure.

Allyl Bromide: Used to introduce the allyl ether group.

Epichlorohydrin (B41342): A bifunctional molecule used to build the glycidyl (B131873) ether intermediate, which forms the propanolamine (B44665) backbone.

Isopropylamine (B41738): The amine reagent that opens the epoxide ring to complete the side chain.

The reaction schematic is as follows:

Monoallylation of Catechol: Catechol is reacted with allyl bromide in the presence of a base (e.g., sodium hydroxide) to form 2-allyloxyphenol. This step is crucial for selectively alkylating only one of the hydroxyl groups.

Formation of Glycidyl Ether: The resulting 2-allyloxyphenol is then reacted with epichlorohydrin, again in the presence of a base. This reaction forms the intermediate 1-(2-allyloxyphenoxy)-2,3-epoxypropane.

Aminolysis of the Epoxide: The final step involves the ring-opening of the epoxide intermediate with isopropylamine. This nucleophilic addition reaction yields the racemic mixture of (R/S)-oxprenolol. wikimedia.orgwikipedia.org

An alternative approach involves the synthesis of key intermediates, such as o-aminophenol, which can then be further modified. google.com One patented method for synthesizing o-aminophenol, an this compound intermediate, involves the reaction of o-nitrophenol in a mixed solution of potassium nitrate (B79036), 2-thenoylacetonitrile, and ammonium (B1175870) ceric sulfate, followed by extraction and recrystallization. google.com This method is presented as an improvement for safety and reaction time over traditional hydrogenation methods. google.com

Table 1: Key Precursors and Reagents in this compound Synthesis

| Precursor/Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| Catechol | 1,2-Dihydroxybenzene | Starting aromatic backbone |

| Allyl Bromide | 3-Bromoprop-1-ene | Allyl group donor for etherification |

| Epichlorohydrin | 1-Chloro-2,3-epoxypropane | Forms the propanolamine backbone |

| Isopropylamine | Propan-2-amine | Introduces the terminal isopropylamino group |

Optimization Strategies in this compound Synthesis

Optimization of synthetic routes for compounds like this compound focuses on improving reaction yields, enhancing safety, reducing reaction times, and simplifying purification processes. google.com Strategies often involve modifying reaction conditions, employing alternative reagents, or developing more efficient catalytic systems. slideshare.netnih.gov

For intermediates like o-aminophenol, optimization has been explored to move away from traditional catalytic hydrogenation of o-nitrophenol, which requires handling combustible hydrogen gas and long reaction times (over 8 hours). google.com A newer, optimized method avoids flammable hydrogen, thereby improving reaction safety and significantly shortening the reaction time to approximately 70-90 minutes. google.com This process involves reacting o-nitrophenol with a mixture including potassium nitrate and ceric ammonium sulfate. google.com

Further optimization strategies in drug synthesis can involve the simplification of complex structures and the removal of non-essential chemical groups to make synthesis easier while retaining the desired pharmacological activity. slideshare.net The principle of rigidification, where flexible molecules are locked into more rigid structures, can also be applied to retain the active conformation and improve receptor interaction, although this is more relevant to the design of new analogues than the optimization of the existing this compound synthesis. slideshare.net

Stereoselective Synthesis and Enantiomeric Preparation Methodologies

This compound is a chiral molecule and is typically used as a racemic mixture, a 1:1 combination of its (R)-(+)- and (S)-(−)-enantiomers. wikipedia.org However, the pharmacological activity of many beta-blockers resides predominantly in one enantiomer. This has driven research into methods for separating these enantiomers and developing stereoselective syntheses.

Separation and Characterization of this compound Enantiomers

The separation of this compound enantiomers is most commonly achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). researchgate.net

Chiral HPLC Methods:

Chiral Stationary Phases (CSPs): Enantiomeric resolution is effectively achieved using columns with a chiral stationary phase. A notable example is a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized onto a porous silica (B1680970) support. researchgate.net

Mobile Phase Composition: The choice of mobile phase is critical for achieving separation. A common mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. nih.gov The resolution factor can be significantly influenced by the composition of the mobile phase, such as the percentage of acetonitrile (B52724) in a perchlorate (B79767) solution. researchgate.net

Derivatization Methods: An alternative to direct chiral chromatography is the derivatization of the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like thin-layer chromatography (TLC). For instance, this compound enantiomers extracted from urine can be derivatized with S-(+)-benoxaprofen chloride, and the resulting diastereomers can be separated on TLC plates. nih.gov

Characterization: Following separation, the enantiomers are characterized using various analytical techniques. HPLC with UV detection is common for quantification. researchgate.net The absolute configuration of the enantiomers can be determined using advanced techniques such as NMR spectroscopy after derivatization with a chiral auxiliary (e.g., Riguera's method) or by X-ray crystallography. nih.govacs.org

Table 2: Example HPLC Conditions for this compound Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dichlorophenylcarbamate) | researchgate.net |

| Mobile Phase | n-Hexane:Isopropanol + 0.1% Diethylamine (86:14 v/v) | nih.gov |

| Flow Rate | 15.0 mL/min (preparative scale) | nih.gov |

Comparative Synthetic Yields of R- and S-Oxprenolol

Information on the direct comparative yields of stereoselective syntheses for R- and S-oxprenolol is not extensively detailed in readily available literature. Most research focuses on the efficiency of chiral separation from a racemic mixture. In these separation studies, the goal is to recover both enantiomers in high yield and high enantiomeric purity.

For example, preparative chiral HPLC methods have been developed that allow for the collection of separated enantiomers in very high yields and excellent enantiopurity. nih.gov In one study focused on propranolol, a structurally related beta-blocker, 30 mg of each enantiomer was collected after repeated injections of a 75 mg/mL racemic mixture, indicating an efficient recovery process. nih.gov While specific yield percentages for this compound are not provided, the methods are designed to maximize recovery of both the R- and S-forms from the initial racemic product. The yield in a separation context is dependent on the efficiency of the chromatographic method rather than a synthetic pathway.

Synthesis of this compound Metabolites and Analogues for Pharmacological Probing

The synthesis of metabolites and structural analogues of this compound is crucial for understanding its metabolism, identifying active metabolites, and exploring structure-activity relationships (SAR).

Synthesis of Metabolites: this compound is metabolized in the liver, primarily through aromatic hydroxylation. nih.govnih.gov The synthesis of these metabolites allows for their pharmacological evaluation. Key hydroxylated metabolites, 4'-hydroxythis compound and 5'-hydroxythis compound, have been synthesized for this purpose. nih.gov

The synthetic route for these metabolites involves:

Starting with isomeric precursors like 4-hydroxysalicylaldehyde and 2,5-dihydroxyacetophenone.

Protection of one hydroxyl group using a 2-pyranyl monoether derivative.

Conversion of the corresponding O-allyl ethers to substituted phenols via a Baeyer-Villiger oxidation.

Elaboration of the propanolamine side chain using epichlorohydrin, followed by ring-opening with isopropylamine. nih.gov

Pharmacological testing of these synthetic metabolites revealed that they are about ten times less potent as beta-antagonists than the parent this compound. nih.gov

Synthesis of Analogues for Pharmacological Probing: Structural analogues are synthesized to probe interactions with biological targets or to modify the compound's properties. This can include creating prodrugs to alter pharmacokinetic profiles or designing probes to study metabolic pathways.

Ester Prodrugs: Caproil and 2-chlorobenzoyl esters of this compound have been synthesized by reacting this compound hydrochloride with the corresponding acid chloride. ptfarm.pl These ester prodrugs are designed to be more lipophilic and are hydrolyzed in the body to release the active this compound. Their synthesis and hydrolysis kinetics have been studied to evaluate their potential as prodrugs. ptfarm.pl

Isotopically Labeled Analogues: To investigate the mechanism of metabolic hydroxylation, a deuterated analogue, 4'-deuteriothis compound, was synthesized from the 4'-bromo compound. nih.gov Studies with this analogue in rats provided evidence that the hydroxylation of this compound proceeds through an arene oxide-NIH shift pathway. nih.gov

Synthesis of Hydroxylated this compound Metabolites

The primary aromatic hydroxylated metabolites of this compound are 4'-hydroxythis compound and 5'-hydroxythis compound. The synthesis of these compounds is crucial for their pharmacological evaluation, as they are pharmacologically active. nih.gov A general synthetic route has been developed that allows for the preparation of both isomers. acs.org

The core strategy of this synthesis involves:

Selective Protection: A key feature is the selective protection of the non-hydrogen-bonded phenolic hydroxyl group of a dihydroxy-substituted aromatic starting material (like a hydroxysalicylaldehyde or dihydroxyacetophenone) as a tetrahydropyranyl (THP) ether. acs.org

Baeyer-Villiger Oxidation: This process is used to convert the aryl carbonyl group into a phenol (B47542). acs.org

Side-Chain Elaboration: The newly formed phenolic hydroxyl group is then used to build the characteristic propanolamine side chain of beta-blockers. acs.org

A specific pathway for the synthesis of 4'-hydroxythis compound begins with 2,4-dihydroxybenzaldehyde. acs.org The 4-hydroxyl group is selectively protected as a THP ether. The remaining hydroxyl group at the 2-position is then allylated using allyl bromide. acs.org A subsequent Baeyer-Villiger oxidation, followed by hydrolysis, yields the corresponding phenol. acs.org The synthesis is completed by O-alkylation with epichlorohydrin and subsequent ring-opening of the resulting oxirane with isopropylamine to form the final propanolamine side chain. nih.govacs.org A similar set of procedures is employed to generate the 5'-hydroxy isomer, starting from 2,5-dihydroxyacetophenone. nih.gov

These synthetic metabolites have been found to be about ten times less potent than the parent this compound as antagonists to isoproterenol-induced effects. nih.gov

Table 1: Key Steps in the Synthesis of 4'-Hydroxythis compound

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2,4-Dihydroxybenzaldehyde | Dihydropyran | 4-[(2-Tetrahydropyranyl)oxy]-2-hydroxybenzaldehyde | Selective protection of the 4-hydroxyl group. acs.org |

| 2 | 4-[(2-Tetrahydropyranyl)oxy]-2-hydroxybenzaldehyde | Allyl bromide, K₂CO₃/DMF | 2-(Allyloxy)-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde | O-Allylation of the remaining hydroxyl group. acs.org |

| 3 | 2-(Allyloxy)-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde | m-Chloroperoxybenzoic acid (m-CPBA) | Intermediate formate (B1220265) ester | Baeyer-Villiger oxidation to convert aldehyde to a phenol precursor. acs.org |

| 4 | Intermediate formate ester | NaOH, H₂O | 1-(Allyloxy)-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenol | Hydrolysis to yield the phenol. acs.org |

| 5 | 1-(Allyloxy)-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenol | Epichlorohydrin, K₂CO₃ | Intermediate epoxide | O-alkylation to introduce the precursor to the side chain. acs.org |

| 6 | Intermediate epoxide | Isopropylamine | 4'-Hydroxythis compound (after deprotection) | Oxirane ring opening to form the propanolamine side chain. acs.org |

Synthesis of O-Acyl Esters of this compound as Chemical Probes

O-acyl esters of this compound have been synthesized and investigated, often as potential prodrugs. nih.gov The synthesis of these derivatives typically involves the esterification of the secondary alcohol group in the propanolamine side chain of this compound.

A common method for preparing these esters is by reacting this compound hydrochloride with an appropriate acid chloride. ptfarm.pl For instance, caproil and 2-chlorobenzoyl esters of this compound were synthesized by heating this compound hydrochloride under reflux with caproyl chloride and 2-chlorobenzoyl chloride, respectively. ptfarm.pl After the reaction, the excess acid chloride is removed under vacuum, yielding an oily residue which can then be crystallized. ptfarm.pl The stability of these esters has been studied across various pH values, with maximum stability generally observed at pH 3-4. nih.gov Among a series of synthesized esters, the pivaloyl ester was identified as the most stable derivative. nih.gov

Table 2: Examples of Synthesized O-Acyl Esters of this compound

| Ester Derivative | Acylating Agent | Method | Reference |

|---|---|---|---|

| Caproil-oxprenolol | Caproyl chloride | Reflux with this compound HCl | ptfarm.pl |

| 2-Chlorobenzoyl-oxprenolol | 2-Chlorobenzoyl chloride | Reflux with this compound HCl | ptfarm.pl |

These ester derivatives serve as useful chemical probes to study relationships between chemical structure, stability, and physicochemical properties like lipophilicity. acs.org

Methodological Innovations in this compound Chemical Synthesis

Innovations in the synthesis of this compound and related β-blockers often focus on improving safety, efficiency, and stereoselectivity. One area of innovation involves developing new synthetic routes for key intermediates. For example, a novel synthetic method for o-aminophenol, an intermediate in this compound synthesis, has been disclosed. google.com This method avoids the use of combustible hydrogen gas by employing a reaction with potassium nitrate, 2-thenoylacetonitrile, and ammonium ceric sulfate, followed by the addition of o-nitrophenol. This approach is reported to improve reaction safety and significantly shorten the reaction time. google.com

Another significant area of methodological innovation is the development of chemoenzymatic routes to produce enantiomerically pure β-blockers. nih.gov this compound is a chiral compound, and it is typically used as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. wikipedia.org Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer a powerful way to achieve high enantioselectivity. These strategies often employ enzymes like lipases or alcohol dehydrogenases for key steps such as kinetic resolution of racemic intermediates or asymmetric reduction of prochiral ketones. nih.gov For example, a general chemoenzymatic approach for several β-blockers has been developed using a lipase-catalyzed kinetic resolution of a chlorohydrin intermediate, which can then be converted to the desired enantiomerically pure β-blocker. nih.gov Such methods are considered more environmentally friendly and can provide access to single enantiomers for pharmacological studies. mdpi.com

Molecular Mechanisms of Action and Receptor Interaction Studies

Beta-Adrenergic Receptor Binding Kinetics and Thermodynamics

Beta-adrenergic receptor antagonists, including oxprenolol (B1678068), compete with endogenous catecholamines for binding at sympathetic receptor sites. drugbank.comwikipedia.org This competitive binding inhibits the effects of these neurotransmitters. drugbank.com

Affinity and Selectivity for β1 and β2 Adrenoceptors

This compound is classified as a non-selective beta-adrenergic receptor blocker, meaning it targets both β1 and β2 receptors. patsnap.compatsnap.com Studies have characterized the affinity and selectivity of various beta-blockers for these receptor subtypes. While this compound is non-selective, the relative affinity for β1 and β2 receptors can influence its effects in different tissues. For instance, blocking β1 receptors in the heart reduces heart rate and contractility, while blocking β2 receptors in the lungs can lead to bronchoconstriction. patsnap.compatsnap.com

Some research indicates that while this compound is non-selective, the para isomer of this compound showed β1 selectivity in certain enzyme systems. researchgate.net

Competitive Antagonism Mechanisms at Adrenergic Receptor Sites

As a competitive antagonist, this compound binds to the same receptor site as agonists like adrenaline and noradrenaline. wikipedia.org This binding prevents the agonists from activating the receptor, thereby blocking the downstream signaling pathways that would normally be initiated by sympathetic stimulation. biorxiv.org This competitive interaction is typically reversible, meaning that increasing the concentration of the agonist can overcome the blockade by the antagonist. wikipedia.org The binding of beta-blockers to beta-adrenergic receptors interferes with the binding of epinephrine (B1671497) and other stress hormones, weakening their effects. wikipedia.org

Intrinsic Sympathomimetic Activity (ISA) at Beta-Adrenergic Receptors

This compound possesses intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. patsnap.comwikidoc.org This means that while it blocks the effects of full agonists like adrenaline and noradrenaline, this compound can also mildly stimulate beta receptors itself. patsnap.comwikidoc.org

Partial Agonism Profile and Receptor Subtype Modulation

The partial agonist activity of this compound allows it to produce a low level of beta-adrenergic receptor response while simultaneously preventing the larger response that would be elicited by full agonists. revespcardiol.org This partial agonism can be advantageous as it may mitigate some effects associated with complete beta blockade. patsnap.com Some studies suggest that beta-blockers with ISA may activate β2-adrenoceptors and induce peripheral vasodilatation. tandfonline.com For non-selective beta-blockers like this compound, ISA may limit the potential for certain adverse effects. tandfonline.com Research using isolated rat tissues has examined the β1- and β2-adrenoceptor stimulatory effects of this compound, showing concentration-dependent increases in atrial frequency (β1) and relaxation of the uterus (β2). researchgate.net

Molecular Determinants of ISA in this compound

The molecular determinants of ISA in beta-blockers are related to their interaction with the beta-adrenergic receptor structure. While the precise molecular features conferring ISA to this compound are complex, studies on adrenergic receptors and their ligands provide some insight. The structure of adrenergic receptors, which are G protein-coupled receptors (GPCRs), involves transmembrane helices and extracellular loops. researchgate.net Ligand binding induces conformational changes in the receptor, leading to G protein activation and downstream signaling. biorxiv.orgccjm.org Partial agonists are thought to induce a receptor conformation that results in a lower level of activation compared to full agonists. Differences in the chemical structure of beta-blockers, including substitutions on the aromatic ring and side chain, can influence their potency and ISA. oup.com this compound's specific chemical structure, 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol, contributes to its binding characteristics and partial agonist profile. wikipedia.orgzhanggroup.org

Non-Adrenergic Receptor Interactions and Specificity

Binding to Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT1B)

Beyond its primary action on beta-adrenergic receptors, research indicates that this compound also interacts with certain serotonin receptor subtypes. Studies conducted in rat brain tissue have shown that this compound binds to both the 5-HT1A and 5-HT1B receptors. mybiosource.comcaymanchem.comwikipedia.org The reported binding affinities (Ki values) for this compound are 94.2 nM for the 5-HT1A receptor in rat hippocampus and 642 nM for the 5-HT1B receptor in rat striatum. mybiosource.comcaymanchem.comwikipedia.org

While this compound demonstrates affinity for these serotonin receptors, studies using rat sarcolemmal membrane preparations suggest it is selective for beta-adrenergic receptors over serotonin (5-HT) receptors in this context, with reported IC50 values of 4.13 nM for beta-ARs and 23,300 nM for 5-HT receptors. mybiosource.comcaymanchem.com

Specificity Analysis against Other Receptor Systems

This compound is characterized as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. mybiosource.comcaymanchem.comwikipedia.orgdrugbank.compatsnap.comfrontiersin.org It competes with endogenous catecholamines like epinephrine and norepinephrine (B1679862) for binding sites on these receptors. drugbank.com Its binding affinities (Kd values) have been reported as 2.09 nM for β1-ARs in isolated rat heart and 1.35 nM for β2-ARs in isolated rat uterus. mybiosource.comcaymanchem.com While its primary activity lies with beta-adrenergic receptors, as noted in section 3.3.1, it also exhibits binding to certain serotonin receptor subtypes, albeit with generally lower affinity compared to its beta-adrenergic binding in some tissue types. mybiosource.comcaymanchem.com

Impact on Cellular Signaling Pathways (Mechanistic Research)

The interaction of this compound with its target receptors leads to modulations in several key cellular signaling pathways.

Modulation of Adenylate Cyclase Activity

Beta-adrenergic receptors, particularly the β1 and β2 subtypes, are G protein-coupled receptors that primarily couple to Gs proteins. drugbank.comfrontiersin.orgmolsoft.comrevespcardiol.orgahajournals.org Activation of Gs leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). drugbank.commolsoft.comrevespcardiol.orgahajournals.org cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing numerous cellular processes. revespcardiol.orgjvsmedicscorner.com

As a beta-adrenergic receptor antagonist, this compound competes with agonists for binding to these receptors, thereby inhibiting the activation of Gs and consequently reducing the stimulation of adenylate cyclase. drugbank.comwikipedia.org This leads to a decrease in intracellular cAMP levels. sav.sk However, some research indicates that this compound may exhibit weak partial agonism for Gs-dependent adenylate cyclase activation, particularly at the β2-adrenergic receptor. pnas.org Studies on rat platelets showed that this compound decreased cAMP levels at higher concentrations. sav.sk

Influence on Renin Release Mechanisms

Renin is an enzyme produced by the juxtaglomerular cells in the kidneys, playing a critical role in the renin-angiotensin-aldosterone system which regulates blood pressure and fluid balance. cvphysiology.comclevelandclinic.org Renin release is stimulated by sympathetic nerve activation, primarily through the activation of beta-1 adrenergic receptors on these cells. frontiersin.orgwikipedia.orgcvphysiology.comclevelandclinic.org

This compound, by blocking beta-1 adrenergic receptors in the juxtaglomerular apparatus, inhibits the sympathetic stimulation of renin release. drugbank.comfrontiersin.orgwikipedia.orgcvphysiology.comclevelandclinic.orgnih.gov This reduction in renin secretion subsequently leads to decreased production of angiotensin II and aldosterone, contributing to its effects on blood pressure. drugbank.comwikipedia.org Comparative studies have shown that this compound attenuates the renin response, although its intrinsic sympathomimetic activity may result in a less complete abolition of the response compared to beta-blockers without this activity, such as propranolol. nih.gov Research in normal subjects on a low sodium diet demonstrated that this compound significantly reduced plasma renin activity. nih.gov

Effects on Sarcolemmal Calcium Pump Activities

Calcium handling within cardiac cells is crucial for excitation-contraction coupling. The sarcolemmal membrane contains calcium pumps, such as the sarcolemmal Ca2+-ATPase, which are involved in regulating intracellular calcium concentrations by actively transporting calcium ions out of the cell.

Studies investigating the effects of beta-adrenergic antagonists on rat heart sarcolemmal Ca2+ transport activities have shown that this compound can influence these pumps. nih.govncats.io Specifically, this compound has been observed to have biphasic actions on sarcolemmal calcium pump activities. nih.govncats.io At lower concentrations (e.g., 1 and 10 µM), this compound was found to be stimulatory, while at higher concentrations (e.g., 100 and 1000 µM), it exhibited inhibitory effects on these activities. nih.govncats.io This suggests a complex concentration-dependent modulation of sarcolemmal calcium handling by this compound.

The following table summarizes the biphasic effects of this compound on rat heart sarcolemmal Ca2+ pump activities based on reported research:

| This compound Concentration | Effect on Sarcolemmal Ca2+ Pump Activity | Source |

| 1 µM | Stimulatory | nih.govncats.io |

| 10 µM | Stimulatory | nih.govncats.io |

| 100 µM | Inhibitory | nih.govncats.io |

| 1000 µM | Inhibitory | nih.govncats.io |

It is worth noting that some earlier studies suggested this compound did not significantly modify the functional behavior of the sarcoplasmic reticulum, indicating potential differences in its effects on different calcium handling systems within the cardiac cell compared to other beta-blockers. annualreviews.org However, the specific focus here is on sarcolemmal calcium pump activities, where the biphasic effect has been observed. nih.govncats.io

Membrane Biophysics and Interfacial Pharmacology

Oxprenolol (B1678068) Interactions with Model Lipid Bilayer Systems

The interaction of this compound with cell membranes is a key aspect of its pharmacological profile, influencing its permeation and nonspecific effects. nih.gov Studies using model lipid bilayer systems, such as liposomal vesicles, have been instrumental in characterizing these interactions. nih.govnih.gov

Research indicates that this compound inserts itself into phospholipid bilayers. nih.govsigmaaldrich.com Specifically, studies utilizing fluorescent probes with palmitoyloleoylphosphatidylcholine (POPC) vesicles have shown that this compound localizes at the level of the glycerol (B35011) backbone within the membrane. nih.govsigmaaldrich.com Further investigations using large unilamellar vesicles (LUVs) composed of different lipids support a deep insertion of the drug into the hydrophobic core of the membrane. nih.gov

The nature of the membrane's charge influences the type of interaction. With isoelectric membranes, such as those made of pure egg lecithin, this compound demonstrates deep insertion. nih.gov However, for negatively charged membranes, like those containing phosphatidylserine, surface adsorption becomes a more probable interaction mechanism on the cytosolic side of the plasma membrane. nih.gov Stereochemistry does not appear to influence membrane binding, as both R- and S-oxprenolol, as well as the racemic mixture, show no differences in their interactions, even with membranes containing chiral lipids. nih.gov

The impact of this compound on the physical properties of lipid membranes has yielded varied results depending on the experimental context. Some studies report that increasing concentrations of this compound (up to 10 mM) can significantly rigidify the lipid bilayer at the glycerol and headgroup level in POPC vesicles. nih.govconsensus.app This ordering effect suggests a stabilization of the membrane structure.

Conversely, other research classifies this compound as a membrane-fluidizing agent. nih.govresearchgate.net In studies comparing various β-blockers, nonselective agents like this compound, Alprenolol (B1662852), and Propranolol were found to increase the fluidity of liposomal and biomimetic membranes. nih.govresearchgate.net The potency of this fluidizing effect was correlated with the drug's hydrophobicity, with this compound being less potent than Alprenolol and Propranolol. nih.govresearchgate.net These findings suggest that this compound can perturb the alignment of phospholipid acyl chains, leading to a more disordered and fluid membrane state. nih.gov This fluidizing effect may also contribute to the disruption of lipid raft integrity. aboutscience.eu

This compound is characterized as a lipophilic β-blocker. wikipedia.org This property is a critical determinant of its ability to interact with and permeate biological membranes. nih.gov The membrane-fluidizing effects observed for nonselective β-blockers are directly correlated with their relative hydrophobicities. nih.govresearchgate.net Its lipophilic nature facilitates its passage across the blood-brain barrier, leading to a higher incidence of CNS-related side effects compared to more hydrophilic β-blockers. wikipedia.org

Studies using large unilamellar vesicles have quantified the partitioning of this compound between the aqueous phase and the lipid bilayer. For isoelectric membranes, a constant molar partition coefficient was determined, indicating how readily the drug moves from the aqueous environment into the membrane core. nih.gov

| Membrane Composition | Molar Partition Coefficient (K) |

|---|---|

| Pure Egg Lecithin | 54 |

| Egg Lecithin/Cholesterol (7:3 mol/mol) | 44 |

| Pure Egg Lecithin (at drug conc. > 2.5 mM) | 33 |

Data sourced from research on the concentration-dependent binding of this compound to unilamellar vesicles. nih.gov

Molecular Dynamics Simulations of this compound-Membrane Interactions

Molecular dynamics (MD) simulations provide a powerful computational lens to view drug-membrane interactions at an atomistic level. nih.govmdpi.com These techniques have been applied to study β-blockers, including this compound, to complement experimental findings and provide a more detailed molecular picture. nih.gov

Computational models are used to simulate the behavior of drug molecules like this compound within a lipid membrane environment. nih.gov These simulations can predict the preferred location, orientation, and conformation of the drug within the bilayer. nih.gov For β-blockers, MD simulations have been used in conjunction with experimental techniques like Time-Dependent Fluorescence Shift (TDFS) to build a comprehensive model of their interaction with POPC membranes. nih.gov Such simulations are crucial for understanding the biophysical basis of a drug's activity and its nonspecific membrane effects. nih.gov

Comparative Analysis of this compound's Membrane Effects with Other Beta-Blockers

The interaction of beta-adrenergic blocking agents with lipid membranes is a critical aspect of their pharmacology, extending beyond their primary receptor-binding activity. These nonspecific membrane effects are largely governed by the physicochemical properties of the drugs, particularly their hydrophobicity. A comparative analysis reveals a distinct division between non-selective and selective beta-blockers in their ability to perturb the structure and dynamics of the lipid bilayer.

Research Findings on Membrane Fluidity and Order

Studies utilizing techniques such as fluorescence polarization have demonstrated that non-selective beta-blockers, including this compound, can induce an increase in membrane fluidity. nih.gov In contrast, β1-selective blockers like atenolol (B1665814), metoprolol, and esmolol (B25661) show little to no effect on membrane fluidity. nih.govresearchgate.net This difference is strongly correlated with the relative hydrophobicity of the compounds. nih.gov

Research on liposomal and biomimetic membranes has established a clear hierarchy among non-selective beta-blockers in their capacity to fluidize the lipid bilayer. The potency of this effect follows the order: propranolol > alprenolol > this compound . nih.govresearchgate.net Propranolol, being the most hydrophobic in this group, exerts the most significant fluidizing effect. researchgate.net Conversely, the more hydrophilic β1-selective agents are largely inactive in this regard. nih.gov

The location of these drugs within the membrane also differs. More hydrophobic, non-selective agents like alprenolol tend to act preferentially on the deeper, hydrophobic core of the phospholipid bilayer. nih.gov This perturbation of the acyl chain alignment is a key mechanism behind the observed increase in membrane fluidity. nih.gov

While some studies indicate a fluidizing effect, others, using different fluorescent probes and lipid compositions, have shown that this compound, along with acebutolol (B1665407) and propranolol, can also induce a rigidification of the lipid bilayer, specifically at the level of the glycerol backbone and polar headgroups. In these studies, propranolol's rigidifying effect was noted to be considerably stronger than that of this compound or acebutolol. This suggests that the specific effect of a beta-blocker on membrane order can depend on the region of the bilayer being probed.

The interaction of beta-blockers with membranes is also influenced by their molecular structure. The conformation of the drug molecule plays a role in its ability to perturb the alignment of phospholipid acyl chains, contributing to the changes in membrane fluidity. nih.gov

The following tables summarize the comparative effects of this compound and other beta-blockers based on their selectivity and hydrophobicity.

Table 1: Comparative Effect of Beta-Blockers on Membrane Fluidity

| Beta-Blocker | Selectivity | Effect on Membrane Fluidity | Relative Potency of Fluidization |

| This compound | Non-selective | Fluidization | Low |

| Propranolol | Non-selective | Fluidization | High |

| Alprenolol | Non-selective | Fluidization | Medium |

| Atenolol | β1-selective | Inactive | N/A |

| Metoprolol | β1-selective | Inactive | N/A |

| Esmolol | β1-selective | Inactive | N/A |

| Practolol | β1-selective | Reduction in fluidity | N/A |

This table is generated based on data from multiple sources. nih.govresearchgate.netnih.gov

Table 2: Hydrophobicity of Selected Beta-Blockers

| Beta-Blocker | Octanol/Buffer Partition Coefficient (log P) | Classification |

| Propranolol | 1.71 | Hydrophobic |

| Practolol | -1.89 | Hydrophilic |

| Atenolol | 0.16 | Hydrophilic |

Data for this table is derived from studies measuring partition coefficients. nih.gov

The data clearly indicates that the more hydrophobic, non-selective beta-blockers are more likely to interact with and alter the physical state of the lipid membrane. This compound fits within this group, though its effects are less pronounced than those of the highly hydrophobic propranolol. In contrast, hydrophilic, selective beta-blockers like atenolol have minimal interaction with the lipid matrix, highlighting a fundamental difference in their nonspecific pharmacological profiles.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation between Chemical Structure and Beta-Adrenergic Receptor Affinity

Beta-blockers bind to beta-adrenergic receptors, competing with endogenous catecholamines like noradrenaline and adrenaline. wikipedia.orgrevespcardiol.org This binding is primarily based on hydrogen bonds between the beta-blocker molecule and the receptor site. wikipedia.org

For aryloxypropanolamine beta-blockers, which include oxprenolol (B1678068), the general structural requirements for beta-adrenergic blocking activity involve a branched alkyl group (such as isopropyl or tert-butyl) attached to the terminal amino nitrogen and the nature and position of a substituent on the aromatic ring. oup.com Ortho-substituted compounds, particularly those with a heteroatom in the alpha position, tend to be the most potent. oup.com The presence of an asymmetric carbon atom in the beta position of the side chain is crucial, with the (S) configuration typically conferring optimal affinity for the beta receptor. escholarship.orgmlsu.ac.in

Structural Features Governing Intrinsic Sympathomimetic Activity

Intrinsic sympathomimetic activity (ISA) refers to the ability of some beta-blockers to partially stimulate beta-adrenergic receptors while simultaneously blocking the effects of full agonists. wikipedia.orgtaylorandfrancis.com This partial agonism provides a background level of sympathetic activity while preventing the effects of higher levels of catecholamines. wikipedia.org

The presence and degree of ISA in beta-blockers can be modulated by variations in the aromatic nucleus. oup.com Specifically, hydroxyl equivalents, which are electron-withdrawing groups located at the meta and para positions of the aromatic ring (3,4-substitutions), can influence ISA. oup.com this compound is known to possess ISA. wikidoc.orgncats.io

Influence of Molecular Descriptors on Membrane Interaction Profiles

Molecular descriptors, particularly lipophilicity, play a significant role in the interaction of drugs with biological membranes, influencing processes such as absorption, distribution, and penetration of biological barriers like the blood-brain barrier. nih.govacs.orgmdpi.com Lipophilicity is commonly assessed by the partition coefficient (LogP), which measures the distribution of a compound between a lipophilic phase (like octanol) and an aqueous phase. nih.govacs.orgmdpi.com

This compound is classified as a lipophilic beta-blocker. nih.govwikipedia.orgwikidoc.org Higher lipophilicity is generally associated with better gastrointestinal absorption, greater protein binding, and increased tissue penetration, including easier passage across the blood-brain barrier. nih.govderangedphysiology.com This lipophilicity contributes to this compound's ability to cross the blood-brain barrier, which may be linked to a higher incidence of central nervous system-related effects compared to more hydrophilic beta-blockers. nih.govwikipedia.orgwikidoc.org

Data on the lipophilicity of this compound, often expressed as LogP or LogD (the distribution coefficient, which accounts for ionization), can be correlated with its membrane interaction profiles. While specific QSAR studies detailing the precise influence of various molecular descriptors on this compound's membrane interaction profiles were not extensively detailed in the provided search results, the general principles for beta-blockers apply. The LogP of this compound is predicted to be 2.1. nih.govuni.luzhanggroup.org

An interactive data table illustrating the relationship between lipophilicity (LogP/LogD) and membrane permeability for a series of beta-blockers, including this compound if data is available, would typically show an increase in membrane permeability with increasing lipophilicity.

Example Data Table Structure (Illustrative - actual data for this compound in this context would need specific QSAR studies):

| Compound | Predicted LogP | Membrane Permeability (Arbitrary Units) |

| Atenolol (B1665814) | Low | Low |

| Metoprolol | Medium | Medium |

| This compound | 2.1 nih.govuni.luzhanggroup.org | Medium to High |

| Propranolol | High | High |

Enantiomeric Structure-Activity Relationships

This compound is a chiral compound and is administered as a racemic mixture of its (R)-(+) and (S)-(–) enantiomers. wikipedia.orgwikidoc.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacological properties due to stereoselective interactions with biological targets like receptors and enzymes. mdpi.compsu.edu

Differential Potency of this compound Enantiomers

For most beta-blockers with a single chiral center, the beta-blocking activity primarily resides in the (S)-(–) enantiomer. mdpi.comualberta.cachapman.edu The (S)-(–) enantiomer typically exhibits a much greater affinity for beta-adrenergic receptors compared to the (R)-(+) enantiomer. mlsu.ac.inchapman.edu

In the case of this compound, the (S)-(–)-enantiomer is reported to be significantly more active than its (R)-(+)-enantiomer. mdpi.com While specific potency ratios for this compound varied across the search results, it is consistently indicated that the (S) enantiomer is the eutomer responsible for the majority of the beta-blocking effect. mdpi.combihealth.org

An interactive data table comparing the beta-blocking potency of the R and S enantiomers of this compound would highlight this difference.

Example Data Table Structure (Illustrative based on search results):

| Enantiomer | Beta-Blocking Activity (Relative Potency) |

| (S)-(–)-Oxprenolol | High (e.g., ~35 times more active) mdpi.com |

| (R)-(+)-Oxprenolol | Low |

Stereochemical Contributions to Pharmacological Profile

The stereochemistry of this compound not only influences its affinity for beta-adrenergic receptors but can also contribute to other aspects of its pharmacological profile, including pharmacokinetics and potential off-target effects.

While the primary beta-blocking activity is associated with the (S) enantiomer, the (R) enantiomer may not be entirely inactive and could contribute to other effects or have different pharmacokinetic properties. Studies have shown stereoselective differences in the pharmacokinetics of this compound enantiomers, including differences in plasma concentrations, protein binding, and metabolism/excretion. nih.govcapes.gov.brnih.govnih.gov For instance, the area under the plasma concentration-time curve and oral clearance can differ between the R and S enantiomers. nih.gov Stereoselectivity has also been observed in the renal excretion of this compound glucuronides. capes.gov.brnih.gov

Furthermore, while the beta-blocking activity shows a high degree of stereoselectivity, other potential activities, such as antagonism at other receptors (e.g., serotonin (B10506) receptors, as this compound has been found to act as an antagonist of 5-HT1A and 5-HT1B receptors in rat brain tissue) wikipedia.org, may exhibit lower levels of stereoselectivity.

Recent research also suggests potential differential effects of this compound enantiomers in specific disease models, such as cancer cachexia, where S-oxprenolol showed superiority over R-oxprenolol in reducing cachexia and improving survival in rat models. nih.govnih.govresearchgate.net This highlights that the stereochemistry can lead to distinct pharmacological outcomes beyond the primary beta-blocking action.

Metabolic Transformations and Biotransformation Research Non Clinical Focus

Major Metabolic Pathways of Oxprenolol (B1678068)

The biotransformation of this compound is extensive, involving several key metabolic pathways. The liver is the primary site of metabolism, where the drug undergoes significant first-pass transformation. nih.govveeprho.com These pathways include conjugation, oxidation, and dealkylation, leading to a variety of metabolites that are then excreted.

Glucuronidation represents a principal route for the elimination of this compound from the body. nih.gov This process involves the covalent addition of a glucuronic acid moiety to the this compound molecule, a reaction that significantly increases its water solubility and facilitates its renal excretion. Research into the stereoselective pharmacokinetics of this compound has revealed significant differences in the disposition of its enantiomers and their corresponding glucuronide conjugates. nih.gov

In a study involving human volunteers who received an 80 mg oral dose of racemic this compound, it was found that 25% of the R-enantiomer dose was excreted in the urine as R-oxprenolol glucuronide, while 29% of the S-enantiomer dose was excreted as S-oxprenolol glucuronide. nih.gov A marked difference was observed in the plasma concentrations of the glucuronide conjugates, with S-oxprenolol glucuronide levels being more than three times higher than those of R-oxprenolol glucuronide. nih.gov This disparity is primarily attributed to the stereoselectivity of renal excretion, where the renal clearance of R-oxprenolol glucuronide is substantially higher, suggesting active tubular secretion. nih.gov In contrast, the lower renal clearance of the S-enantiomer's glucuronide can be accounted for by its plasma protein binding. nih.gov

| Parameter | R-Oxprenolol Glucuronide | S-Oxprenolol Glucuronide |

| Percentage of Dose Excreted in Urine | 25% | 29% |

| Relative Plasma Concentration | Lower | >3x Higher than R-form |

| Renal Clearance (ml/min) | ~172 | ~49 |

| Excretion Mechanism | Active Tubular Secretion | Clearance affected by plasma binding |

This table summarizes the stereoselective differences in the disposition of this compound glucuronides in humans. nih.gov

Aromatic hydroxylation is another significant metabolic pathway for this compound. nih.gov This oxidative reaction introduces a hydroxyl group onto the aromatic ring of the molecule. Research conducted in rats and corroborated in humans has identified two primary hydroxylated metabolites: 4'-hydroxythis compound and 5'-hydroxythis compound. nih.gov These metabolites are formed in an approximate 4:1 ratio. nih.gov Notably, extensive analysis of urinary metabolites failed to detect the presence of 3'- or 6'-hydroxythis compound, indicating that hydroxylation is a regioselective process. nih.gov

Oxidative N-dealkylation is a key metabolic transformation for this compound and related beta-adrenergic antagonists. nih.gov This process, catalyzed by cytochrome P450 enzymes, involves the removal of the N-isopropyl group from the propanolamine (B44665) side chain. nih.govmdpi.com The mechanism proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously decomposes into the dealkylated metabolite and an aldehyde. mdpi.com

Studies in rats have confirmed the formation of several metabolites resulting from N-dealkylation. These include:

3-aryloxypropane-1,2-diol nih.gov

3-aryloxylactic acid nih.gov

2-aryloxyacetic acid nih.gov

The formation of these metabolites is stereoselective. Research using a pseudoracemate of this compound demonstrated that the 3-aryloxypropane-1,2-diol and 3-aryloxylactic acid metabolites are derived principally from the (2S)-enantiomer of this compound. nih.gov In contrast, the 2-aryloxyacetic acid derivative is formed in approximately equal amounts from both the (R)- and (S)-enantiomers. nih.gov

Enzymatic Hydrolysis of this compound Esters

The development of prodrugs is a strategy used to improve the physicochemical or pharmacokinetic properties of a parent drug. In the case of this compound, ester prodrugs have been synthesized and studied to understand their stability and potential for controlled drug release through enzymatic activation. ptfarm.plnih.govdoc88.com

The stability of this compound esters is highly dependent on pH. Studies have investigated the kinetics of hydrolytic decomposition of a homologous series of O-acyl esters of this compound under various conditions, including acidic environments (hydrochloric acid, pH 1.2) and neutral environments (phosphate buffer, pH 7.4). ptfarm.plnih.gov

In acidic solutions (pH 1.2), the rate of decomposition was found to be influenced by the structure of the ester's acyl group. ptfarm.pl Esters with highly branched chains, such as the pivaloyl ester of this compound (Piv-OXP), exhibited greater stability and the lowest rate constant for decomposition. ptfarm.pl In neutral phosphate (B84403) buffer (pH 7.4), long-chain, non-branched esters were found to be the most stable. ptfarm.pl

| Ester Derivative | Hydrolysis Rate Constant (kobs) in HCl (pH 1.2) (s⁻¹) | Hydrolysis Rate Constant (kobs) in Phosphate Buffer (pH 7.4) (s⁻¹) |

| Piv-OXP | (0.2 to 1.8) · 10⁻⁵ (Lowest rate) | Data not specified |

| O-OXP | Data not specified | ~1×10⁻⁶ (Most stable) |

| Cap-OXP | Data not specified | ~1×10⁻⁶ (Most stable) |

This table presents selected data on the hydrolysis rates of various this compound esters in different pH environments, highlighting the influence of chemical structure on stability. ptfarm.pl

Enzymes play a critical role in the activation of ester prodrugs by catalyzing their hydrolysis to release the active parent drug. core.ac.uk Research on this compound esters has demonstrated the catalytic effect of digestive enzymes on their decomposition. ptfarm.pl For instance, in artificial gastric juice containing pepsin, the decomposition of most this compound esters was observed to be ten times faster than in a simple hydrochloric acid solution of the same pH. ptfarm.pl This indicates a specific enzymatic contribution to the hydrolysis process. Similarly, studies using artificial intestinal juice containing pancreatin have been conducted to evaluate stability and enzymatic cleavage in a simulated intestinal environment. ptfarm.plnih.gov

The broader field of prodrug research focuses on targeting specific enzymes for activation. Carboxylesterases are a key class of hydrolytic enzymes responsible for the activation of many ester-based prodrugs in the body. core.ac.uknih.gov Research into this compound prodrugs for specialized applications, such as ocular delivery, has involved studying their stability in biological media like human plasma, aqueous humor, and corneal extracts, all of which contain active esterases. doc88.com The relationship between the structure of the ester, particularly the carbon chain length of the acyl moiety, and its stability in the presence of biological enzymes is a critical area of investigation for designing effective, enzyme-activated prodrugs. nih.gov

Stereoselective Aspects of this compound Metabolism

The metabolism of this compound, a chiral compound administered as a racemic mixture of its R(+)- and S(-)-enantiomers, exhibits notable stereoselectivity, particularly concerning its clearance and the disposition of its metabolites. Research into the pharmacokinetics of individual enantiomers reveals subtle but significant differences in their metabolic pathways.

Studies have shown that following oral administration of racemic this compound, the intrinsic clearance of S-oxprenolol is approximately 1.5 times greater than that of R-oxprenolol. This leads to a slightly higher area under the plasma concentration-time curve (AUC) and a lower oral clearance for the R-enantiomer compared to the S-enantiomer. The primary metabolic route for this compound is direct O-glucuronidation. While only a small fraction (a maximum of 3%) of the dose is excreted as unchanged enantiomers in the urine, a substantial portion is eliminated as glucuronide conjugates.

The most marked stereoselectivity is observed in the disposition of these glucuronide metabolites. The plasma concentrations of S-oxprenolol glucuronide have been found to be more than three times higher than those of R-oxprenolol glucuronide. This significant difference is not primarily due to the rate of formation but rather to a pronounced stereoselectivity in their renal excretion. The renal clearance of R-oxprenolol glucuronide is substantially higher (average of 172 ml/min) than that of S-oxprenolol glucuronide (average of 49 ml/min), suggesting that the R-glucuronide undergoes active tubular secretion. In contrast, the lower clearance of the S-glucuronide is attributed to its plasma protein binding.

Table 1: Stereoselective Pharmacokinetic Parameters of this compound Enantiomers and their Glucuronides

| Parameter | R(+)-Oxprenolol | S(-)-Oxprenolol | R-Oxprenolol Glucuronide | S-Oxprenolol Glucuronide |

|---|---|---|---|---|

| Relative AUC (R/S Ratio) | 1.19 | - | - | - |

| Relative Oral Clearance (R/S Ratio) | 0.84 | - | - | - |

| Relative Intrinsic Clearance (S/R Ratio) | - | 1.5 | - | - |

| Relative Plasma Concentration | Slightly Higher | Slightly Lower | Lower | >3x Higher than R-form |

| Renal Clearance (ml/min) | - | - | ~172 | ~49 |

| Urinary Excretion (% of dose) | <3% (unchanged) | <3% (unchanged) | ~25% | ~29% |

Protein Binding Dynamics and Its Influence on Distribution

The binding of this compound to plasma proteins is a critical factor influencing its distribution and pharmacokinetic profile. This compound is extensively bound to plasma proteins, with approximately 80% of the drug being bound in the blood. This high degree of binding means that only the unbound fraction is available for distribution into extravascular spaces and to exert its pharmacological effect.

The primary binding protein for this compound in the plasma of humans, dogs, and rats is alpha 1-acid glycoprotein (α1-AGP). The binding to α1-AGP is more significant for this compound than for other beta-blockers like propranolol. In contrast, binding to albumin is much lower. This is highlighted by the observation that in healthy rabbits, where α1-AGP levels are low, serum binding of this compound was minimal and not different from its binding to albumin solution alone. The concentration of α1-AGP can increase during inflammatory conditions, which can, in turn, lead to an increase in the total plasma concentration of this compound.

While the metabolism of this compound shows clear stereoselectivity, its binding to plasma proteins is largely non-stereospecific. One study examining the binding of this compound enantiomers to purified rat α1-acid glycoprotein found the binding to be non-stereospecific. However, subtle differences have been noted in human plasma, where the free fraction of R-oxprenolol was found to be 4% higher than that of S-oxprenolol, indicating slightly weaker binding of the R-enantiomer. The binding of this compound to α1-AGP has also been shown to be concentration-dependent in the serum of humans, dogs, and rats.

The moderately lipophilic nature of this compound allows it to penetrate well into most tissues. The extensive protein binding, however, modulates this distribution. The equilibrium between bound and unbound drug in the plasma is a key determinant of the concentration gradient that drives the drug into tissues.

Table 2: Protein Binding Characteristics of this compound

| Characteristic | Finding | Species | Primary Binding Protein |

|---|---|---|---|

| Extent of Binding | ~80% bound in blood | Human | α1-Acid Glycoprotein (α1-AGP) |

| Stereoselectivity | Largely non-stereospecific. Free fraction of R-enantiomer is 4% higher than S-enantiomer. | Rat, Human | α1-AGP |

| Concentration Dependency | Binding is concentration-dependent | Human, Dog, Rat | α1-AGP |

| Influence of Disease State | Increased α1-AGP in inflammatory disease can increase total plasma this compound concentration. | Human | α1-AGP |

| Species Differences | Binds mainly to α1-AGP in humans, dogs, and rats, but much less so in healthy rabbits. | Human, Dog, Rat, Rabbit | α1-AGP, Albumin |

Advanced Research Methodologies and Analytical Approaches

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand, such as oxprenolol (B1678068), and its receptor. nih.gov These techniques use a radioactively labeled compound (radioligand) to study binding characteristics, providing crucial data on receptor affinity and density.

To understand the functional consequences of receptor binding, researchers utilize isolated tissue preparations. Studies on this compound have employed the isolated right atrium (predominantly β1-adrenoceptors) and the progesterone-treated uterus (predominantly β2-adrenoceptors) of the rat to examine its effects. In these preparations, this compound demonstrated partial agonist activity, causing a concentration-dependent increase in atrial frequency and relaxation of the uterus.

Research has shown that the concentrations of this compound needed for a half-maximal response in the rat right atrium were significantly greater than those required to occupy half of the receptors, indicating a complex relationship between receptor occupancy and tissue response. The intrinsic activity of this compound was found to be higher in the uterus (β2) than in the right atrium (β1), and calculations of efficacy relative to the full agonist isoprenaline revealed a β2-adrenoceptor selectivity for this compound's partial agonist effects. These findings from isolated tissues are crucial for characterizing the compound's mixed antagonist-partial agonist profile at different receptor subtypes.

Spectroscopic Techniques in Interaction Studies

Spectroscopic methods are powerful, non-destructive tools for investigating molecular interactions. nih.govscholarsresearchlibrary.com Techniques such as infrared, ultraviolet, and fluorescence spectroscopy provide insights into how this compound interacts with other molecules and its environment, such as biological membranes.

Infrared (IR) and Ultraviolet (UV) spectroscopy can be used to study the interactions between a drug and other substances. nih.govekb.eg While detailed studies on the adsorption mechanisms of this compound using these techniques were not prominently featured in the search results, their application in pharmaceutical sciences is well-documented for assessing drug-excipient compatibility. For example, differential scanning calorimetry (DSC), often complemented by spectroscopic methods, has been used to investigate the physicochemical compatibility between this compound hydrochloride and common tablet excipients. Such studies are crucial in formulation development to ensure the stability and efficacy of the final product.

The interaction of drugs with cell membranes can significantly influence their pharmacokinetics and pharmacodynamics. Fluorescence-based techniques are particularly suited to studying these interactions. mdpi.com Time-Dependent Fluorescence Shift (TDFS) and Generalized Polarization (GP) are used to probe the dynamics and properties of lipid membranes.

Studies investigating the interaction of this compound with model lipid membranes made of palmitoyloleoylphosphatidylcholine (POPC) have utilized these techniques. nih.govsigmaaldrich.com By using fluorescent membrane probes, researchers found that increasing concentrations of this compound (0-10 mM) lead to a significant rigidification of the lipid bilayer at the level of the glycerol (B35011) backbone and polar headgroups. nih.govresearchgate.netconsensus.app This effect indicates that this compound inserts itself into the lipid bilayer, altering its physical properties. nih.gov The membrane-fluidizing effects of non-selective beta-blockers like this compound are correlated with their relative hydrophobicity and their ability to disrupt the alignment of phospholipid acyl chains. researchgate.net

Chromatographic Methods for Physicochemical Characterization

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis and physicochemical characterization of pharmaceutical compounds like this compound. openaccessebooks.commdpi.com These methods are used for separation, quantification, and determination of key properties such as lipophilicity. openaccessebooks.com

Several HPLC methods have been developed for the rapid and accurate analysis of this compound in pharmaceutical formulations and biological fluids. nih.govnih.gov One method utilizes a cyano radial compression cartridge with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727), allowing for the quantification of this compound by UV detection at 272 nm. nih.gov This method proved effective for content uniformity testing of tablets and for assaying injection formulations. nih.gov Another approach for determining this compound in human plasma uses a reversed-phase column, demonstrating the versatility of HPLC for bioanalytical applications. These chromatographic methods are fundamental for quality control and pharmacokinetic studies.

| Parameter | Method 1: Formulation Analysis nih.gov |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Cyano radial compression cartridge |

| Mobile Phase | 0.0539 M, pH 3 phosphate buffer-acetonitrile-methanol (76:15.6:8.4) |

| Flow Rate | 5 mL/min |

| Detection | UV at 272 nm |

| Application | Analysis of this compound in commercial tablet and injection formulations |

Reversed-Phase Liquid Chromatography for Hydrophobicity Determination

Reversed-phase liquid chromatography (RPLC) is a key technique for determining the hydrophobicity of pharmaceutical compounds like this compound. A study describes a high-performance liquid chromatographic (HPLC) method for the quantitative analysis of this compound in human plasma. In this method, after adding alprenolol (B1662852) as an internal standard, the compounds are extracted from plasma at an alkaline pH into an organic phase and then back-extracted into an acidic aqueous phase. The separation is achieved on a reversed-phase column, allowing for the determination of concentrations down to 66 nmol/l (20 ng/ml) with UV detection at 222 nm nih.gov. This technique is shown to compare favorably with gas chromatographic and gas chromatographic-mass spectrometric methods nih.gov.

The retention behavior in RPLC is closely linked to a compound's lipophilicity, a critical parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The solvophobic theory explains that retention in RP-LC systems is governed by the compound's hydrophobicity unipg.it. Chromatographic hydrophobicity measurements can be automated, enabling high-throughput determination for numerous molecules unipg.it.

One study developed a rapid HPLC method to assess the hydrophobicity of pharmaceutically relevant molecular fragments. This approach is particularly useful in early-phase drug discovery when only small amounts of a sample are available unipg.it. The study found that the isocratically derived chromatographic index, φ0, provided the best correlation with the logarithm of the distribution coefficient (log D), a measure of lipophilicity for ionizable compounds unipg.it.

HPLC for Purity and Stability Studies of this compound Esters

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound in various formulations. It offers a simple, accurate, and rapid method for determining the purity and stability of the compound.

One described HPLC method utilizes a cyano radial compression cartridge with a mobile phase consisting of a phosphate buffer, acetonitrile, and methanol (76:15.6:8.4) at pH 3 nih.gov. With a flow rate of 5 mL/min and detection at 272 nm, this method was successfully applied to the content uniformity testing of this compound hydrochloride tablets of different strengths and the contents of a dry ampule for injection nih.gov. The results showed that the percentage of the labeled claim for each formulation was within 91.7–110% nih.gov. Furthermore, this assay demonstrated its applicability to the analysis of other beta-blocking drugs like atenolol (B1665814), metoprolol, and propranolol, achieving full resolution in under 3 minutes nih.gov.

Another study details two reversed-phase HPLC methods with UV detection for the quantification of both celiprolol (B1668369) and this compound in human plasma ub.edu. These methods employed the same reversed-phase HPLC column, mobile phase, and extraction procedure. Linearity was established in the ranges of 15.63–1000 ng/ml for celiprolol and 25–800 ng/ml for this compound, with intra-day and inter-day variations below 14% ub.edu.

An enantioselective HPLC method has also been established for the resolution and sensitive determination of the S-(-)- and R-(+)-oxprenolol enantiomers in human urine and pharmaceutical formulations researchgate.net. This method uses a liquid-liquid extraction procedure for sample clean-up and has demonstrated satisfactory sensitivity, precision, accuracy, and reproducibility researchgate.net.

Differential scanning calorimetry (DSC) has been used to investigate the physicochemical compatibility between this compound hydrochloride and various common tablet and capsule excipients researchgate.net. While this compound hydrochloride was found to be compatible with starch, Sta-Rx 1500®, Primojel®, Avicel PH 101®, Ac-Di-Sol®, and cross-linked PVP, interactions were observed with PVP, lactose (B1674315), and the lubricants magnesium stearate (B1226849) and stearic acid researchgate.net.

In Silico Modeling and Chemoinformatics

In silico modeling and chemoinformatics are integral to modern drug discovery, providing tools to predict molecular interactions and guide the design of new therapeutic agents. These computational approaches encompass a range of techniques from molecular docking and dynamics simulations to the development of quantitative structure-activity relationships nih.govnih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex chemrxiv.org. This method is crucial in structure-based drug design for understanding ligand-target protein interactions frontiersin.org.

A study on the interaction of alprenolol and this compound with mouse PrPC (the normal cellular prion protein) utilized docking simulations to determine their binding structures researchgate.net. The simulations provided calculated binding energies for the enantiomers of both compounds researchgate.net.

Molecular dynamics (MD) simulations further enhance the predictions from molecular docking by providing an atomic-level resolution of the structure and dynamics of these interactions frontiersin.org. MD simulations can validate docking results and assess the stability of protein-ligand complexes by evaluating thermodynamic properties chemrxiv.orgbiorxiv.org. A comprehensive computer simulation model was used to analyze experimental data on plasma concentrations and the heart rate-lowering effects of this compound in both conventional and sustained-release formulations nih.gov. This simulation helped in evaluating individual release patterns and understanding the steady-state relationship between plasma concentration and pharmacological response nih.gov.

Computational Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops mathematical models to predict the biological activity of unknown compounds based on their chemical structure nih.gov. QSAR models correlate the physicochemical properties or structural features of molecules with their biological activities jocpr.com. These models are instrumental in computational drug design, activity prediction, and toxicology assessments nih.gov.

The fundamental principle of QSAR is that the biological efficacy of a substance is related to the configuration of its atoms researchgate.net. By combining experimental data with chemical descriptors, QSAR models can facilitate a more rapid and accurate selection of promising drug candidates researchgate.net. In recent years, deep learning has been applied to QSAR to construct more powerful prediction models mdpi.com.

The application of QSAR helps in understanding how structural modifications influence a compound's efficacy and its interactions with biological targets jocpr.com. This predictive capability reduces the need for extensive experimental assays, thereby saving time and resources in the drug development process jocpr.com.

Comparative Molecular Field Analysis (CoMFA) in Ligand Design

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique that correlates the biological activity of molecules with their 3D shape, electrostatic, and hydrogen bonding characteristics slideshare.net. This method is widely used in drug design to predict the properties of untested molecules and to optimize lead compounds slideshare.netmdpi.com.

The CoMFA methodology involves aligning a series of molecules with known biological activities, calculating their steric and electrostatic interaction energies with a probe atom at various points on a 3D grid, and then using partial least squares (PLS) analysis to generate a regression equation slideshare.netgoogle.com. The results are often visualized as contour maps that show regions where specific properties enhance or diminish binding affinity slideshare.net.